(4E)-2-(4-Tert-butylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-Tert-butylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a unique structure combining a quinoline moiety, a phenylsulfanyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-Tert-butylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the quinoline ring.
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized by the condensation of an amino acid derivative with an aldehyde or ketone under acidic or basic conditions.
Final Coupling Reaction: The final step involves the coupling of the quinoline derivative with the oxazolone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-Tert-butylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolone ring can be reduced to an oxazolidinone using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Oxazolidinone derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Tert-butylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins. The oxazolone ring can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-Methylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
- (4E)-2-(4-Ethylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
- (4E)-2-(4-Isopropylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4E)-2-(4-Tert-butylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one lies in its tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
(4E)-2-(4-tert-butylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2S/c1-29(2,3)22-15-13-19(14-16-22)26-30-25(28(32)33-26)18-21-17-20-9-7-8-12-24(20)31-27(21)34-23-10-5-4-6-11-23/h4-18H,1-3H3/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRGEMEGUQLDP-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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